molecular formula C14H12N2O B1638833 3-(4-methoxyphenyl)-1H-indazole CAS No. 55271-06-2

3-(4-methoxyphenyl)-1H-indazole

Cat. No.: B1638833
CAS No.: 55271-06-2
M. Wt: 224.26 g/mol
InChI Key: TZXSAORFPSSAER-UHFFFAOYSA-N
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Description

Synthesis Analysis

A related compound, “1- {β- [3- (4-Methoxy-phenyl)Propoxy]-4-Methoxyphenethyl}-1H-Imidazole Hydrochloride”, also known as SKF-96365, was synthesized in four steps with an overall yield of 9% . The structure of this compound was confirmed by 1H-, 13C-NMR, HRMS, and elemental analysis .

Scientific Research Applications

Corrosion Control

3-(4-methoxyphenyl)-1H-indazole and its derivatives have been investigated for their corrosion inhibition properties. For instance, a study on the corrosion control of mild steel using 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole in a hydrochloric acid medium found that this compound can significantly inhibit acidic corrosion even at low concentrations. This highlights its potential as a corrosion inhibitor in industrial applications (Bentiss et al., 2009).

Electronic and Optical Materials

Indazole-based materials, including those with methoxy-substituted derivatives, have shown promise in the field of electronic and optical materials. A study on the synthesis and properties of new indazole-based electroactive materials revealed that these compounds exhibit high thermal stability and electrochemical stability, making them suitable for use in electronic devices (Cekaviciute et al., 2012).

Synthesis of Novel Compounds

The synthesis of novel indazole derivatives has been a focus of research, with applications in various fields. For example, a study reported the synthesis of a new derivative of indazole, which could have diverse applications due to the pharmacological activities associated with indazole derivatives (Hariyanti et al., 2020).

Antiproliferative Activity

Indazole derivatives, including those with a methoxyphenyl component, have been studied for their antiproliferative activities against cancer cells. A study on the synthesis and crystal structure of a specific compound with a methoxyphenyl component showed significant inhibitory activity against some cancer cell lines (Lu et al., 2021).

Antimicrobial Activity

Research has also been conducted on the antimicrobial activity of compounds based on indazole derivatives. A study on the synthesis and antimicrobial activity of hydrazides and ylidenhydrazides of certain indazole-based compounds demonstrated significant antimicrobial activity, suggesting potential applications in pharmaceuticals (Samelyuk & Kaplaushenko, 2013).

Future Directions

A new hybrid compound of chalcone-salicylate was synthesized using a linker mode approach. The potency of cytotoxic activity of the title compound against breast cancer was studied in silico using computational approaches (molecular docking and MD simulation). The results of the molecular docking study showed that the title compound exhibited more negative value of binding free energy than tamoxifen .

Properties

IUPAC Name

3-(4-methoxyphenyl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-17-11-8-6-10(7-9-11)14-12-4-2-3-5-13(12)15-16-14/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXSAORFPSSAER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 3-bromo-1H-indazole (0.20 g, 1.0 mmol), 4-methoxyphenylboronic acid (0.228 g, 1.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.228 g, 0.1 mmol) in ethylene glycol dimethyl ether (5 mL) and 2.0 M sodium carbonate solution (6 mL) under nitrogen was heated at 100° C. for 18 hours. It was quenched by water and extracted with chloroform. The extracts were dried over magnesium sulfate, filtered, and concentrated. The residue was then purified by chromatography (SiO2, 15–30% ethyl acetate/hexane) to provide the title compound (0.012 g, 5% yield): 1H NMR (CDCl3) δ 10.4 (br s, 1H), 8.01 (d, 1H), 7.92 (d, 2H), 7.46 (m, 2H), 7.22 (m, 1H), 7.06 (d, 2H), 3.89 (s, 3H); EI-MS (m/z) 224 [M]+.
Quantity
0.2 g
Type
reactant
Reaction Step One
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0.228 g
Type
reactant
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5 mL
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solvent
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6 mL
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solvent
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Quantity
0.228 g
Type
catalyst
Reaction Step One
Yield
5%

Synthesis routes and methods III

Procedure details

A mixture of 3-bromo-1H-indazole (0.20 g, 1.0 mmol), 4-methoxyphenylboronic acid (0.228 g, 1.5 mmol), and tetrakis(triphenylplhosphine)palladium(0) (0.228 g, 0.1 mmol) in ethylene glycol dimethyl ether (5 mL) and 2.0 M sodium carbonate solution (6 mL) under nitrogen was heated at 100° C. for 18 hours. It was quenched by water and extracted with chloroform. The extracts were dried over magnesium sulfate, filtered, and concentrated. The residue was then purified by chromatography (SiO2, 15–30% ethyl acetate/hexane) to provide the title compound (0.012 g, 5% yield): 1N NMR (CDCl3) δ 10.4 (br s, 1H), 8.01 (d, 1H), 7.92 (d, 2H), 7.46 (m, 2H), 7.22 (m, 1H), 7.06 (d, 2H), 3.89 (s, 3H); EI-MS (m/z) 224 [M]+.
Quantity
0.2 g
Type
reactant
Reaction Step One
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0.228 g
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reactant
Reaction Step One
[Compound]
Name
tetrakis(triphenylplhosphine)palladium(0)
Quantity
0.228 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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